molecular formula C8H4BrFN2O B2836880 3-Bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole CAS No. 1564477-82-2

3-Bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole

Numéro de catalogue: B2836880
Numéro CAS: 1564477-82-2
Poids moléculaire: 243.035
Clé InChI: MNKYGYDAUDDWKF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 3-position and a 4-fluorophenyl group at the 5-position of the oxadiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzohydrazide with bromine and a suitable oxidizing agent to form the oxadiazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes substitution with nucleophiles under mild conditions.

Reaction Type Conditions Nucleophile Product Yield Reference
Alkoxy substitutionK₂CO₃, acetone, reflux (3 h)Phenol derivatives5-(4-Fluorophenyl)-3-phenoxy-1,2,4-oxadiazole78–89%
Amine substitutionDIPEA, 1,2-dichloroethane, refluxAmines3-Amino-5-(4-fluorophenyl)-1,2,4-oxadiazole76–86%
Thiol substitutionEtOH, NaH, RTThiols3-Thioether derivatives65–72%

Key findings:

  • Reactions with phenols (e.g., 2-chlorophenol) proceed via SNAr mechanism .

  • Electron-rich amines show higher reactivity due to enhanced nucleophilicity .

Cross-Coupling Reactions

The bromine atom participates in metal-catalyzed coupling reactions for C–C bond formation.

Reaction Type Catalyst System Coupling Partner Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OArylboronic acids3-Aryl-5-(4-fluorophenyl)-1,2,4-oxadiazole82–94%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAryl amines3-Aminoaryl derivatives68–75%

Key findings:

  • Suzuki couplings tolerate electron-withdrawing and donating groups on boronic acids .

  • Heteroaryl couplings (e.g., pyridyl) require elevated temperatures (80–100°C) .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles.

Reagent Conditions Product Application Reference
Nitrile oxidesRT, CHCl₃Tricyclic 1,2,4-oxadiazole-indolone hybridsAnticancer lead compounds
AzidesCu(I), DMF, 60°CTriazole-oxadiazole hybridsAntimicrobial agents

Key findings:

  • Cycloadditions with nitrile oxides proceed regioselectively at the C5 position of the oxadiazole .

  • Ring-opening with hydrazine yields hydrazide intermediates for further derivatization .

Functionalization via Oxidation/Reduction

Process Reagents Product Outcome Reference
OxidationmCPBA, CH₂Cl₂, 0°COxadiazole N-oxideEnhanced electrophilicity at C3
ReductionH₂, Pd/C, EtOHPartially saturated oxadiazoleReduced aromaticity; altered reactivity

Key findings:

  • N-Oxide formation increases susceptibility to nucleophilic attack .

  • Hydrogenation preferentially reduces the oxadiazole ring over the fluorophenyl group .

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 3-Bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole, as effective anticancer agents. The compound has been evaluated for its ability to induce apoptosis in cancer cells.

Case Studies and Findings

  • Maftei et al. reported that derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines. Specifically, compounds derived from this compound demonstrated moderate activity with IC50 values indicating significant antiproliferative effects against human colon adenocarcinoma and breast cancer cell lines .
  • Kucukoglu et al. synthesized Schiff bases fused with 1,2,4-oxadiazole and found that certain derivatives exhibited higher biological potency compared to established chemotherapeutics like 5-fluorouracil .

Receptor Interaction and Pharmacological Potential

The compound has also been studied for its interaction with various receptors. It has been identified as a potential ligand for the GABA_A receptor complex.

Pharmacological Insights

  • Research indicates that oxadiazole derivatives can act as agonists at benzodiazepine receptors. For instance, compounds designed based on oxadiazole structures showed higher affinities than diazepam in binding assays . This suggests that this compound could be a lead compound for developing new anxiolytic or hypnotic drugs.

Synthesis of Novel Derivatives

The versatility of the oxadiazole ring allows for the synthesis of numerous derivatives with varied biological activities.

Synthesis Techniques

  • The synthesis methods for this compound typically involve reactions that introduce different substituents at strategic positions on the oxadiazole ring. These modifications can enhance biological activity and selectivity against specific targets .
CompoundActivity TypeIC50 Value (μM)Reference
This compoundAnticancer (HCT116)~92.4
Novel derivative AAnticancer (MCF-7)0.48
Novel derivative BGABA_A receptor affinityHigher than diazepam
Novel derivative CAnticancer (A549)0.11

Mécanisme D'action

The mechanism of action of 3-Bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved can vary, but often include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 3-Bromo-5-(4-chlorophenyl)-1,2,4-oxadiazole
  • 3-Bromo-5-(4-methylphenyl)-1,2,4-oxadiazole
  • 3-Bromo-5-(4-nitrophenyl)-1,2,4-oxadiazole

Uniqueness

3-Bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.

Activité Biologique

3-Bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.

Biological Activities

This compound exhibits a range of biological activities:

1. Anticancer Activity

  • The compound has been evaluated against various cancer cell lines. For instance, derivatives of oxadiazoles have shown significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and lung adenocarcinoma (A549) cell lines. The IC50_{50} values for related compounds in this series range from 0.12 to 2.78 µM, indicating potent antiproliferative properties .

2. Antimicrobial Properties

  • Research indicates that oxadiazole derivatives possess antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial growth through disruption of cellular processes .

3. Anti-inflammatory Effects

  • The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation, leading to reduced inflammatory responses in vitro .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It can inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), which play critical roles in the inflammatory process.
  • Receptor Binding : The compound may bind to receptors involved in cancer progression, modulating their activity and promoting apoptosis in malignant cells .

Case Study 1: Anticancer Activity Assessment

A study by Maftei et al. reported that a related oxadiazole derivative exhibited an IC50_{50} value of approximately 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (LXFA 629). These findings suggest that modifications to the oxadiazole structure can enhance its anticancer activity .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, several oxadiazole derivatives showed significant antibacterial activity against resistant strains of Staphylococcus aureus. One derivative demonstrated a unique resistance mechanism against MRSA, making it a potential candidate for treating antibiotic-resistant infections .

Data Tables

Biological Activity Cell Line/Pathogen IC50_{50} Value (µM) Reference
AnticancerMCF-70.12 - 2.78
AntimicrobialE. coliNot specified
Anti-inflammatoryIn vitro modelsNot specified

Propriétés

IUPAC Name

3-bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O/c9-8-11-7(13-12-8)5-1-3-6(10)4-2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKYGYDAUDDWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564477-82-2
Record name 3-bromo-5-(4-fluorophenyl)-1,2,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.